

# A Technical Guide to Z-DL-Asn-OH (CAS 2304-96-3)

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## Compound of Interest

Compound Name: Z-DL-Asn-OH

Cat. No.: B612889

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This technical guide provides a comprehensive overview of **Z-DL-Asn-OH** (N-Benzyloxycarbonyl-DL-asparagine), a key reagent in chemical synthesis. Given the nature of this compound as a protected, racemic amino acid derivative, this document focuses on its chemical properties, its primary application in peptide synthesis, and general experimental methodologies. While the endogenous amino acid L-asparagine is vital in numerous biological processes, there is limited evidence in the scientific literature of specific biological activities for the synthetic **Z-DL-Asn-OH**.

## Chemical and Physical Properties

**Z-DL-Asn-OH** is a white crystalline powder.<sup>[1]</sup> Its key properties, compiled from various suppliers, are summarized below for easy reference.

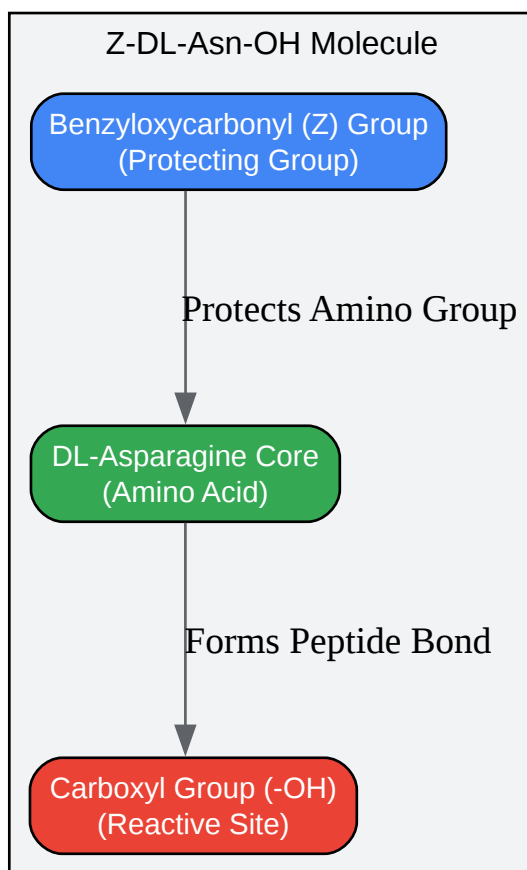
Property	Value	References
CAS Number	2304-96-3	[1][2][3][4][5]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>5</sub>	[1][2][4]
Molecular Weight	266.25 g/mol	[1][2][5]
Appearance	White to almost white powder or crystals	[1][6]
Melting Point	163-165 °C	[1][5]
Purity	≥99%	[5]
Solubility	Almost transparent in hot methanol	[1]
Storage	Keep in a dark, dry place at room temperature	[1][7]

## Core Application: Peptide Synthesis

The primary application of **Z-DL-Asn-OH** is in peptide synthesis.[5][7][8] Peptides are chains of amino acids linked by peptide bonds. In the laboratory synthesis of a specific peptide sequence, it is crucial to control which amino acids react with each other. This is achieved by using "protecting groups."

**Z-DL-Asn-OH** is a derivative of the amino acid asparagine where the amino group is protected by a benzyloxycarbonyl (abbreviated as "Z" or "Cbz") group. This "Z" group prevents the amino group of the asparagine molecule from forming unwanted bonds during the synthesis process, thus directing the reaction to the carboxyl group. Once the desired peptide bond is formed, the Z group can be removed in a subsequent step.

Below is a diagram illustrating the conceptual components of the **Z-DL-Asn-OH** molecule.

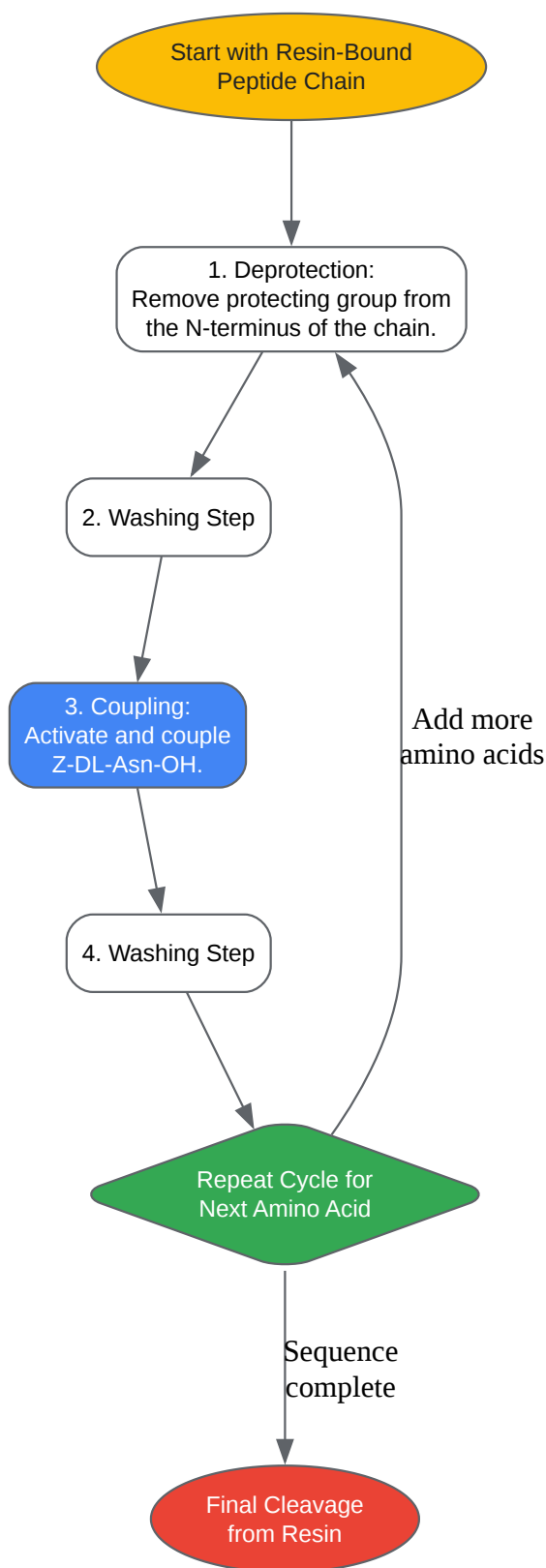


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Conceptual breakdown of the **Z-DL-Asn-OH** molecule.

## General Experimental Workflow

While specific protocols vary, the use of a protected amino acid like **Z-DL-Asn-OH** in peptide synthesis generally follows a cyclical process of deprotection and coupling. The diagram below outlines a simplified, representative workflow for adding an amino acid to a growing peptide chain.



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Generalized workflow for solid-phase peptide synthesis.

## General Experimental Protocol: Peptide Coupling

The following is a representative protocol for the coupling step in a solution-phase peptide synthesis. It is a generalized method and should be adapted and optimized for specific substrates and scales.

Objective: To couple **Z-DL-Asn-OH** to an amino acid ester (e.g., H-Gly-OMe).

Materials:

- **Z-DL-Asn-OH**
- Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
- Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
- Base (e.g., Triethylamine - TEA or N-Methylmorpholine - NMM)
- Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

- **Dissolution:** Dissolve the amino acid ester hydrochloride in the anhydrous solvent.
- **Neutralization:** Cool the solution in an ice bath (0 °C) and add one equivalent of the base (TEA or NMM) to neutralize the hydrochloride and free the amino group.
- **Addition of Protected Amino Acid:** To this solution, add one equivalent of **Z-DL-Asn-OH**.
- **Coupling Agent Addition:** Slowly add a solution of one equivalent of the coupling agent (DCC) in the same anhydrous solvent.
- **Reaction:** Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Let the reaction proceed overnight.
- **Work-up:**

- A precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Filter off the DCU.
- Wash the filtrate sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO<sub>3</sub>), and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>).
- Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
- Purification: Purify the resulting crude dipeptide by recrystallization or column chromatography.

## Biological Context and Concluding Remarks

The amino acid asparagine is integral to many biological functions, including protein synthesis and nervous system function.[9] However, **Z-DL-Asn-OH** is a synthetic compound designed for chemical utility. The presence of the benzyloxycarbonyl protecting group and the fact that it is a racemic (DL) mixture—containing both the natural L-enantiomer and the unnatural D-enantiomer—means it is not suitable for direct use in biological systems and its primary role is confined to the research laboratory as a building block for creating peptides.[7][8] These synthetic peptides may then be studied for their potential biological activities.

This guide has summarized the key technical data for **Z-DL-Asn-OH**, CAS 2304-96-3, highlighting its principal application in peptide synthesis. For researchers employing this reagent, careful adherence to standard protocols for peptide synthesis and purification is essential for successful outcomes.

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